Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]-
Overview
Description
Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- is an organic compound with a complex structure It is a derivative of benzenamine (aniline) and is characterized by the presence of dimethyl and imino groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- typically involves the reaction of N,N-dimethylaniline with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the imine group and to prevent side reactions. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzenamine derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: A simpler derivative with similar chemical properties but lacking the imine group.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of the imine group, leading to different reactivity and applications.
Benzenamine, N,N-dimethyl-4-(phenylazo)-: Features an azo linkage, which imparts distinct properties and uses in dye chemistry.
Uniqueness
Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- is unique due to the presence of both dimethyl and imine groups, which confer specific reactivity and potential applications not shared by its simpler analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
N,N-dimethyl-4-[(4-methylphenyl)iminomethyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-13-4-8-15(9-5-13)17-12-14-6-10-16(11-7-14)18(2)3/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUYBNRWFQLFLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358776 | |
Record name | Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17087-90-0 | |
Record name | Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIMETHYL-ALPHA-(P-TOLYLIMINO)-P-TOLUIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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